(13R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
The compound (13R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with significant potential in various scientific fields. This compound features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of hydroxy, dimethylamino, and other functional groups through reactions such as hydroxylation, amination, and alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
(13R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one: can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the specific substituent being introduced.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction would yield alcohols.
Scientific Research Applications
(13R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (13R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(13R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one: can be compared with other compounds that have similar structural motifs or functional groups. Some similar compounds include:
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, known for their biological activities.
(-)-Carvone: A natural compound found in spearmint, known for its bioactive properties.
DIVERSet JAG compounds: Compounds that inhibit topoisomerase II and are effective against high-grade gliomas.
This compound in various scientific fields.
Properties
Molecular Formula |
C29H39NO3 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(13R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H39NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,4,7,10-16,18H2,1-3H3/t24?,25?,26?,28-,29-/m1/s1 |
InChI Key |
IEXUMDBQLIVNHZ-RZBAHSQKSA-N |
Isomeric SMILES |
C[C@@]12CC(C3=C4CCC(=O)C=C4CCC3C1CC[C@@]2(CCCO)O)C5=CC=C(C=C5)N(C)C |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CCCO)O)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
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